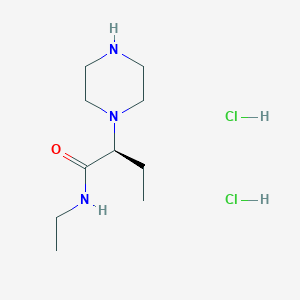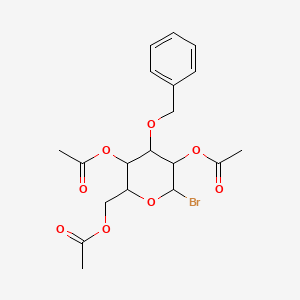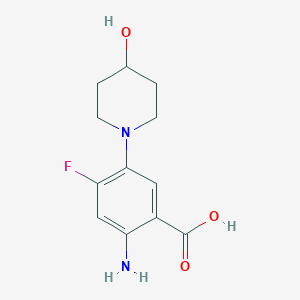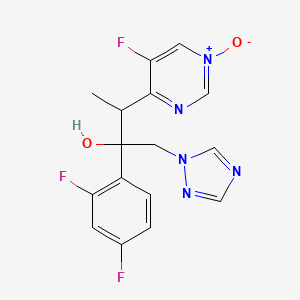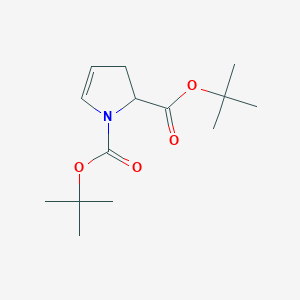![molecular formula C17H15NO2S2 B15089687 2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide](/img/structure/B15089687.png)
2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common method involves the palladium-catalyzed coupling of 2-iodothiophenol with phenylacetylene, followed by cyclization to form the benzothiophene core
Industrial Production Methods
Industrial production of benzothiophene derivatives often employs catalytic processes due to their efficiency and scalability. The use of palladium catalysts in Sonogashira coupling reactions is a common approach, allowing for the formation of carbon-carbon bonds under mild conditions . This method is advantageous for producing large quantities of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzothiophenes, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzothiophene core is known to interact with various biological pathways, influencing processes such as cell signaling and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzo[b]thiophen-2-yl)pyridine: Another benzothiophene derivative with similar structural features.
2-Phenylbenzothiazole: Contains a benzothiazole ring instead of a benzothiophene ring.
2-(2-Pyridyl)benzothiophene: Similar in structure but with a pyridine ring attached
Uniqueness
2-(2-(Benzo[b]thiophen-2-yl)benzylsulfinyl)acetamide is unique due to the presence of the benzylsulfinyl and acetamide groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H15NO2S2 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-[[2-(1-benzothiophen-2-yl)phenyl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C17H15NO2S2/c18-17(19)11-22(20)10-13-6-1-3-7-14(13)16-9-12-5-2-4-8-15(12)21-16/h1-9H,10-11H2,(H2,18,19) |
InChI-Schlüssel |
LEVCZGZIIOTOET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3CS(=O)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


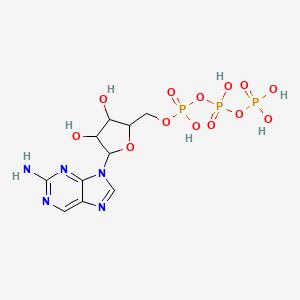
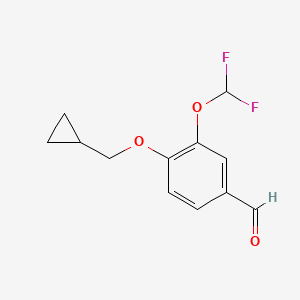
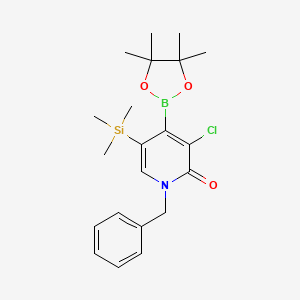
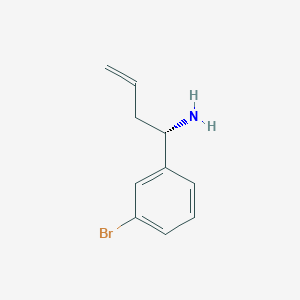
![2-(3,3-Difluoropyrrolidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B15089646.png)
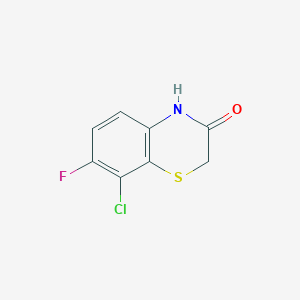
![(Chlorodimethylsilyl)-6-[2-(chlorodimethylsilyl)ethyl]bicycloheptane](/img/structure/B15089665.png)
